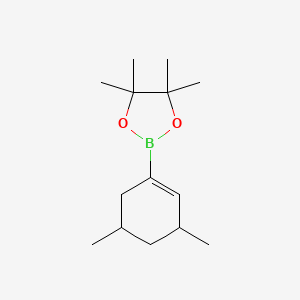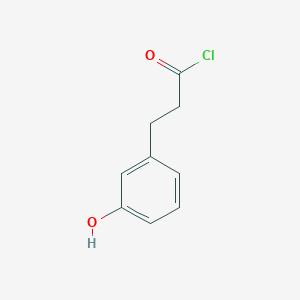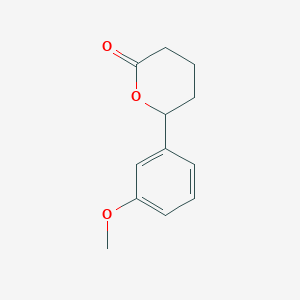
Tetramethylrhodamine Cadaverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrhodamine Cadaverine is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and tetramethylrhodamine, a fluorescent compound. This compound is particularly useful for labeling and tracking biological molecules due to its strong fluorescence properties.
Vorbereitungsmethoden
Tetramethylrhodamine Cadaverine can be synthesized through a series of chemical reactions. The primary aliphatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative by using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . Industrial production methods often involve the use of water-soluble carbodiimides such as EDAC (E2247) to couple carboxylic acids of proteins and other water-soluble biopolymers to this molecule in aqueous solution .
Analyse Chemischer Reaktionen
Tetramethylrhodamine Cadaverine undergoes several types of chemical reactions:
Substitution Reactions: The primary aliphatic amine can be coupled to aldehydes and ketones to form a Schiff base.
Reduction Reactions: The Schiff base can be reduced to a stable amine derivative using sodium borohydride or sodium cyanoborohydride.
Coupling Reactions: Carboxylic acids of proteins and other biopolymers can be coupled to this molecule using water-soluble carbodiimides.
Wissenschaftliche Forschungsanwendungen
Tetramethylrhodamine Cadaverine has a wide range of applications in scientific research:
Chemistry: It is used for labeling and tracking chemical reactions due to its strong fluorescence properties.
Medicine: It is used in diagnostic procedures to label and track specific molecules within cells and tissues.
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of Tetramethylrhodamine Cadaverine involves its ability to form stable amine derivatives through coupling and reduction reactions. The primary aliphatic amine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative . This allows it to label and track various biological molecules effectively.
Vergleich Mit ähnlichen Verbindungen
Tetramethylrhodamine Cadaverine is unique due to its strong fluorescence properties and its ability to form stable amine derivatives. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used for labeling and tracking molecules.
Cadaverine: A naturally occurring polyamine with various biological activities.
Fluorescein: Another fluorescent dye used for similar applications but with different fluorescence properties.
This compound stands out due to its combination of strong fluorescence and ability to form stable derivatives, making it highly useful in various scientific research applications.
Eigenschaften
Molekularformel |
C31H38N4O4 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
WPJCHVPEEQEKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


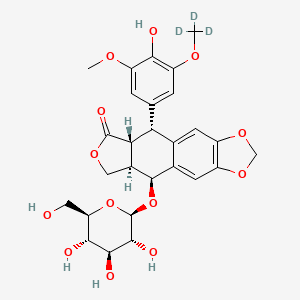
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

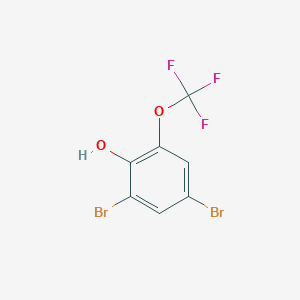
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
